3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile
CAS No.: 1548389-21-4
Cat. No.: VC3106550
Molecular Formula: C15H12BrNO2
Molecular Weight: 318.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1548389-21-4 |
|---|---|
| Molecular Formula | C15H12BrNO2 |
| Molecular Weight | 318.16 g/mol |
| IUPAC Name | 3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile |
| Standard InChI | InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |
| Standard InChI Key | NOXLERGJANYHIW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br |
Introduction
Chemical Identity and Structure
3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is a substituted benzonitrile containing bromine, a methoxybenzyloxy group, and a nitrile functional group. The compound features a characteristic structure where a 4-methoxybenzyloxy group is attached to a 3-bromo-4-benzonitrile core.
Basic Identification Data
The compound can be identified through various systematic nomenclature systems and identifiers as shown in the table below:
| Parameter | Information |
|---|---|
| IUPAC Name | 3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile |
| Molecular Formula | C₁₅H₁₂BrNO₂ |
| Molecular Weight | 318.16 g/mol |
| CAS Registry Number | 2065250-29-3 |
| PubChem CID | 82797934 |
| MDL Number | MFCD30478176 |
| Creation Date (PubChem) | 2014-10-20 |
| Modification Date (PubChem) | 2025-02-22 |
The basic structure consists of a benzonitrile ring with a bromine substituent at position 3 and a 4-methoxybenzyloxy group at position 4 .
Structural Representation
The compound can be represented through various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br |
| InChI | InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 |
| InChIKey | NOXLERGJANYHIW-UHFFFAOYSA-N |
The structure features a para-methoxybenzyl group connected via an ether linkage to position 4 of a 3-bromobenzonitrile unit .
Physical and Chemical Properties
The physical and chemical properties of 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile are important for understanding its behavior in various conditions and applications.
Physical Properties
While specific experimental data for this compound is limited, predicted properties based on its structure include:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically white to off-white crystalline solid |
| Solubility | Likely soluble in organic solvents such as dichloromethane, THF, and DMSO; poorly soluble in water |
| Melting Point | Not experimentally confirmed |
| Boiling Point | Not experimentally confirmed |
Chemical Reactivity
The chemical reactivity of 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is influenced by its three key functional groups:
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The nitrile group (-CN) is susceptible to hydrolysis to form carboxylic acids or reduction to form amines
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The bromine atom at position 3 serves as a potential site for metal-catalyzed cross-coupling reactions
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The methoxybenzyloxy group can undergo cleavage under acidic conditions, serving as a protecting group for phenol
Applications and Research Significance
Based on its structure and the properties of related compounds, 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile has several potential applications.
Pharmaceutical Intermediates
The compound may serve as a valuable intermediate in pharmaceutical synthesis, particularly for:
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Development of PD-L1 dimerization inducers, as suggested by research into related biphenyl derivatives
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Synthesis of bioactive compounds containing the 3-bromo-4-substituted benzonitrile scaffold
Building Block in Organic Synthesis
As a functionalized organic compound, 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile can serve as a versatile building block:
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The bromine substituent provides a site for cross-coupling reactions (Suzuki, Stille, Negishi)
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The nitrile group can be transformed into various functional groups (amides, amines, carboxylic acids)
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The 4-methoxybenzyloxy group can be selectively removed to reveal a phenol functionality
Materials Science Applications
Similar compounds have been utilized in materials science for:
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Development of organic electronic materials
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Synthesis of monomers for specialized polymers
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Creation of compounds with liquid crystalline properties
Related Compounds
Several structurally related compounds provide context for understanding 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile.
Structural Analogs
| Compound | CAS Number | Molecular Weight | Relationship |
|---|---|---|---|
| 3-Bromo-4-methoxybenzonitrile | 117572-79-9 | 212.04 g/mol | Lacks the benzyloxy spacer, has direct methoxy group |
| 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | 198.01 g/mol | Has hydroxyl instead of methoxybenzyloxy group |
| 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile | 1213790-87-4 | 273.71 g/mol | Has chlorine instead of bromine, different substitution pattern |
| 3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile | 2065250-29-3 | 318.17 g/mol | Isomeric structure with different substitution pattern |
These related compounds share certain structural features with 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile but differ in substitution patterns or functional groups .
Comparative Properties
The presence of different substituents affects the properties and reactivity of these compounds:
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The hydroxyl group in 3-Bromo-4-hydroxybenzonitrile (melting point 155-159°C) makes it more polar and capable of hydrogen bonding compared to its methoxy or benzyloxy derivatives
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The direct methoxy group in 3-Bromo-4-methoxybenzonitrile alters its electron distribution compared to the benzyloxy-containing analog
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The different position of substituents in isomeric structures significantly impacts their three-dimensional shape and potential binding interactions
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